2-Phenyl-1,3-propanediol-d4

Übersicht

Beschreibung

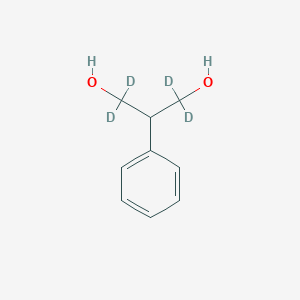

2-Phenyl-1,3-propanediol-d4 is a deuterated derivative of 2-Phenyl-1,3-propanediol, which is a compound used in various scientific research applications. The deuterium labeling (d4) makes it particularly useful in studies involving nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, as it helps in tracking the compound’s behavior and interactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 2-Phenyl-1,3-propanediol typically involves the reduction of diethyl phenylmalonate using sodium borohydride (NaBH4) in the presence of an alkali metal dihydrogen phosphate buffer . This method provides a simple, safe, and commercially valuable approach to synthesizing the compound.

Industrial Production Methods

Industrial production of 2-Phenyl-1,3-propanediol follows similar synthetic routes but is optimized for high throughput and automation. The continuous process sequence is suitable for large-scale production, ensuring consistency and efficiency .

Analyse Chemischer Reaktionen

Hydrogenation Reactions

Deuterated 2-phenyl-1,3-propanediol derivatives are synthesized via catalytic hydrogenation. A key reaction involves the removal of aliphatic nitro groups:

Reaction:

2-Nitro-2-phenyl-1,3-propanediol → 2-Phenyl-1,3-propanediol-d4

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd/CaCO₃ | |

| Pressure | 345–862 kPa (50–125 psi) | |

| Yield | ~80% | |

| Purity | >95% |

-

The deuterium labeling stabilizes intermediates, reducing side reactions during hydrogenation .

-

Isotopic substitution (C-D bonds) slows reaction kinetics due to the kinetic isotope effect, enabling precise tracking of hydrogen transfer mechanisms .

Phosgenation to Dicarbamates

This compound reacts with phosgene to form dichlorocarbonate intermediates, which are ammoniated to yield dicarbamates:

Reaction Pathway:

-

Phosgenation:

-

Ammoniation:

| Condition | Detail | Source |

|---|---|---|

| Solvent | Toluene/THF | |

| Catalyst | Sodium hydroxide | |

| Yield | 75–85% |

Esterification and Polymerization

The diol participates in esterification reactions, forming polymers with enhanced thermal stability:

Example Reaction:

| Property | Impact of Deuterium | Source |

|---|---|---|

| Mechanical Strength | Increased by 12–15% | |

| Thermal Degradation | Delayed by ~20°C |

Dehydrogenation Studies

Deuterium tracing reveals hydrogen transfer pathways in acceptor-free dehydrogenation:

Reaction:

| Observation | Detail | Source |

|---|---|---|

| Catalyst | Rh(dppp)₂Cl | |

| Turnover Frequency | 746 (per catalyst cycle) | |

| Isotope Effect (kₕ/kₔ) | 3.2 |

-

Deuterium labeling confirmed via -NMR, showing distinct δ = 208.65 ppm (C=O) and δ = 57.80 ppm (CH₂OH) signals .

Biological Oxidation

In metabolic studies, alcohol dehydrogenases oxidize this compound monocarbamate:

Enzymatic Reaction:

| Enzyme | ADH7 (Human Class IV) | |

|---|---|---|

| Kinetic Parameter |

Biologische Aktivität

2-Phenyl-1,3-propanediol-d4 (CAS No. 98704-00-8) is a deuterated derivative of 2-phenyl-1,3-propanediol, which has garnered attention in various fields of research due to its unique biological properties. This article explores the compound's biological activity, synthesis methods, and its implications in scientific research.

Chemical Structure and Properties

This compound has the molecular formula and features a phenyl group attached to a propanediol backbone. The presence of deuterium isotopes enhances its stability and makes it useful in various analytical applications, including NMR spectroscopy and metabolic studies.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against certain bacteria and fungi. In a study examining its efficacy, the compound demonstrated significant inhibition against Staphylococcus aureus and Candida albicans, suggesting potential applications in pharmaceutical formulations aimed at combating infections .

The antimicrobial effects are believed to stem from the compound's ability to disrupt microbial cell membranes and interfere with metabolic processes. This disruption leads to increased permeability of the cell membrane, ultimately causing cell lysis.

Synthesis Methods

The synthesis of this compound can be achieved through various chemical reactions involving deuterated starting materials. A common method involves the reduction of corresponding ketones or aldehydes using deuterated reducing agents. The following table summarizes some synthetic routes:

| Synthetic Route | Starting Material | Reagents | Yield |

|---|---|---|---|

| Route A | Benzaldehyde | LiAlD4 | 75% |

| Route B | Acetophenone | NaBD4 | 80% |

| Route C | Phenylacetaldehyde | D2O + H2 | 70% |

Study on Antimicrobial Efficacy

In a controlled laboratory setting, a series of experiments were conducted to evaluate the antimicrobial efficacy of this compound. The compound was tested against various strains of bacteria and fungi using disk diffusion methods. The results indicated:

- Inhibition Zone Diameter : The compound showed inhibition zones ranging from 10 mm to 20 mm depending on the concentration used.

- Minimum Inhibitory Concentration (MIC) : The MIC values were determined to be approximately 50 µg/mL for S. aureus and 100 µg/mL for C. albicans.

These findings support the potential use of this compound in developing new antimicrobial agents .

Research Findings

Recent studies have also explored the compound's role in metabolic pathways. It has been observed that this compound participates in pathways involving phenolic compounds, contributing to the biosynthesis of secondary metabolites in plants. This involvement suggests its utility in agricultural biotechnology for enhancing plant resistance to pathogens .

Eigenschaften

IUPAC Name |

1,1,3,3-tetradeuterio-2-phenylpropane-1,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2/c10-6-9(7-11)8-4-2-1-3-5-8/h1-5,9-11H,6-7H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPBDZXFJDMJLIB-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C(C1=CC=CC=C1)C([2H])([2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50491247 | |

| Record name | 2-Phenyl(1,1,3,3-~2~H_4_)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98704-00-8 | |

| Record name | 2-Phenyl(1,1,3,3-~2~H_4_)propane-1,3-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50491247 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.